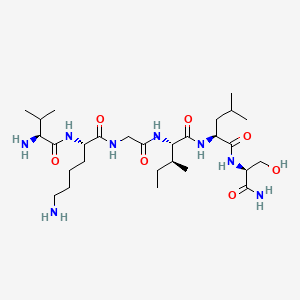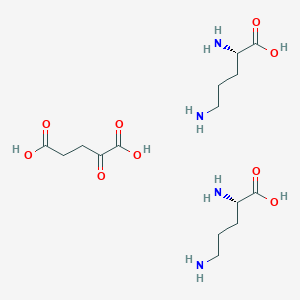
KYL peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le peptide KYL est un peptide synthétique connu pour sa capacité à inhiber la tyrosine kinase du récepteur EphA4. Ce récepteur est impliqué dans divers processus cellulaires, notamment la plasticité synaptique et la réparation neuronale. Le peptide KYL a montré un potentiel dans la neuroprotection et la délivrance ciblée de médicaments, en particulier dans le contexte des maladies neurodégénératives et du cancer .
Applications De Recherche Scientifique
The KYL peptide has several scientific research applications:
Neuroprotection: It inhibits EphA4 receptor interactions, preventing synaptic damage and promoting neural repair.
Targeted Drug Delivery: The peptide can be conjugated to other molecules, such as proapoptotic peptides or siRNA, to enhance their delivery to specific cells, such as prostate cancer cells
Cancer Research: The peptide has shown potential in inducing cell death in certain cancer cell lines, making it a valuable tool in cancer research.
Mécanisme D'action
Target of Action
The primary target of the KYL peptide is the EphA4 receptor tyrosine kinase . EphA4 is a member of the Eph receptor family, which plays a crucial role in various biological processes, including neuronal development and function .
Mode of Action
This compound acts as an inhibitor of the EphA4 receptor tyrosine kinase . It binds to the EphA4 receptor, inhibiting the interactions between EphA4 and its ligand EphrinA5 . This inhibition prevents the activation of EphA4, thereby blocking the downstream signaling pathways .
Biochemical Pathways
The inhibition of EphA4-EphrinA5 interactions by the this compound affects several biochemical pathways. One of the key pathways is the long-term potentiation (LTP) in hippocampal CA3-CA1 transmissions . By preventing the blocking of LTP, this compound helps maintain synaptic plasticity, which is essential for learning and memory .
Pharmacokinetics
They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
The this compound has been shown to prevent AβO-induced synaptic damage and dendritic spine loss . This neuroprotective effect is particularly important in the context of neurodegenerative diseases like Alzheimer’s, where AβO (Amyloid-beta Oligomers) are known to cause synaptic dysfunction .
Analyse Biochimique
Biochemical Properties
The KYL peptide plays a significant role in biochemical reactions. It interacts with the EphA4 receptor tyrosine kinase, a protein that regulates many processes ranging from axon guidance and nerve regeneration to cancer . The this compound binds to the ephrin-binding domain of EphA4 with low micromolar affinity .
Cellular Effects
The this compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the EphA4 receptor, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with the EphA4 receptor. This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Méthodes De Préparation
Le peptide KYL est généralement synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :
Couplage : Le premier acide aminé est attaché à la résine.
Déprotection : Le groupe protecteur de l'acide aminé est éliminé.
Élongation : Des acides aminés supplémentaires sont ajoutés un par un, les étapes de couplage et de déprotection étant répétées.
Clivage : Le peptide complet est clivé de la résine et purifié
Analyse Des Réactions Chimiques
Le peptide KYL subit diverses réactions chimiques, notamment :
Oxydation : Le peptide peut être oxydé, en particulier au niveau des résidus de méthionine, ce qui conduit à la formation de sulfoxydes.
Réduction : Les ponts disulfure dans le peptide peuvent être réduits en thiols à l'aide d'agents réducteurs comme le dithiothréitol.
Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués pour modifier ses propriétés ou améliorer sa stabilité
Applications de la recherche scientifique
Le peptide KYL a plusieurs applications de recherche scientifique :
Neuroprotection : Il inhibe les interactions du récepteur EphA4, empêchant les dommages synaptiques et favorisant la réparation neuronale.
Délivrance ciblée de médicaments : Le peptide peut être conjugué à d'autres molécules, comme les peptides pro-apoptotiques ou les siRNA, pour améliorer leur livraison à des cellules spécifiques, comme les cellules cancéreuses de la prostate
Recherche sur le cancer : Le peptide a montré un potentiel dans l'induction de la mort cellulaire dans certaines lignées cellulaires cancéreuses, ce qui en fait un outil précieux dans la recherche sur le cancer.
Mécanisme d'action
Le peptide KYL exerce ses effets en se liant à la tyrosine kinase du récepteur EphA4, inhibant son interaction avec les ligands éphrines. Cette inhibition empêche les voies de signalisation en aval qui conduisent à des dommages synaptiques et à la dégénérescence neuronale. Les effets neuroprotecteurs du peptide sont particulièrement importants dans le contexte des maladies neurodégénératives .
Comparaison Avec Des Composés Similaires
Le peptide KYL est unique en raison de sa grande spécificité pour le récepteur EphA4. Les composés similaires comprennent :
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H108N14O17/c1-40(2)31-52(64(94)84-59(39-90)68(98)85-58(38-89)67(97)83-57(74(104)105)33-42(5)6)80-71(101)62(43(7)8)86-70(100)61-19-14-30-88(61)73(103)56(36-46-37-77-51-17-10-9-15-49(46)51)82-66(96)54(35-45-22-26-48(92)27-23-45)79-69(99)60-18-13-29-87(60)72(102)55(32-41(3)4)81-65(95)53(34-44-20-24-47(91)25-21-44)78-63(93)50(76)16-11-12-28-75/h9-10,15,17,20-27,37,40-43,50,52-62,77,89-92H,11-14,16,18-19,28-36,38-39,75-76H2,1-8H3,(H,78,93)(H,79,99)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,94)(H,85,98)(H,86,100)(H,104,105)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNPYIAZMDBRLC-RKNDTPCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H108N14O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1465.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the KYL peptide interact with the EphA4 receptor, and what are the downstream effects of this interaction?
A1: The this compound acts as an antagonist of the EphA4 receptor, specifically targeting its ephrin-binding domain. [] This means that KYL competes with natural ligands, like ephrins, for binding to EphA4, thereby inhibiting the receptor's activation. While the exact downstream effects of this inhibition are not detailed in the provided research, it is known that EphA4 plays a role in various cellular processes, including axon guidance, nerve regeneration, and cancer progression. [] Therefore, by blocking EphA4, KYL could potentially modulate these processes.
Q2: What is known about the structural characteristics of the this compound, including its binding affinity to EphA4?
A2: While the specific molecular formula and weight of the this compound are not provided in the research, it is described as a peptide composed of 12 amino acids. [] Isothermal titration calorimetry analysis revealed that KYL binds to the ephrin-binding domain of EphA4 with low micromolar affinity. [] Furthermore, nuclear magnetic resonance (NMR) spectroscopy studies demonstrated significant chemical shift changes in multiple EphA4 residues upon KYL binding, suggesting extensive interactions and potential conformational changes within the receptor. []
Q3: How does the structure of the this compound influence its activity and selectivity for the EphA4 receptor?
A3: Systematic replacement of each of the 12 amino acids within the this compound sequence helped identify the residues critical for EphA4 binding. [] This structure-activity relationship (SAR) analysis provided valuable insights into the key structural elements dictating the peptide's affinity and selectivity towards EphA4. This knowledge could be crucial for designing more potent and selective EphA4 antagonists based on the KYL scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










